molecular formula C25H33P B1349324 MePhos CAS No. 251320-86-2

MePhos

Cat. No. B1349324
CAS RN: 251320-86-2
M. Wt: 364.5 g/mol
InChI Key: GPVWUKXZFDHGMZ-UHFFFAOYSA-N
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Scientific Research Applications

Application in Phosphorus Modeling and Environmental Management

Research has developed a model named MEPhos for calculating the total phosphorus output from various sources, including both diffuse sources by drainage, wash-off, groundwater outflow, soil erosion, rainwater sewers, and point sources. This model is crucial for identifying areas with high phosphorus loads, enabling the proposal of management options for reducing phosphorus inputs to surface waters, which is vital for environmental management and sustainability. The implementation of this compound in macroscale river basins demonstrates its utility in localizing "hot spots" for high phosphorus loads and proposing adapted management options to mitigate these inputs, reflecting its importance in environmental protection and management practices (Tetzlaff et al., 2007).

Enhancing Knowledge on Marine Environmental Protection

The increasing experimental activities in the marine environment underscore the need for improved frameworks to assess the environmental effects of marine scientific research. This highlights the implications for marine environmental protection under the marine environmental protection (MEP) provisions of the 1982 United Nations Convention on the Law of the Sea (UNCLOS). The work calls for international, science-driven guidelines to address the relationship between marine scientific research (MSR) and MEP provisions, proposing a pathway towards sustainable marine research practices that balance scientific advancement with environmental protection (Verlaan, 2007).

Contributions to Plasma Diagnostics and Applications

The International Conference on Modern Techniques of Plasma Diagnostics and their Application held at the National Research Nuclear University MEPhI (NRNU MEPhI) focused on high-temperature and low-temperature plasma diagnostics. This conference provided a platform for the exchange of information on various diagnostic techniques and their applicability across science, industry, ecology, medicine, and other fields. It highlighted the importance of plasma diagnostics in advancing our understanding of plasma physics and its applications, underscoring the role of such conferences in fostering innovation and collaboration among scientists and practitioners in this field (Savjolov & Dodulad, 2016).

Catalytic Synthesis and Chemical Research

The development of new ligands, such as Me-DuPHOS monoxide (BozPHOS), has proven effective in the copper-catalyzed addition of dialkylzinc to N-phosphinoylimines, enabling the synthesis of alpha-chiral amines. This advancement illustrates the significance of novel ligands in catalytic synthesis, offering high yields, broad substrate scope, and high enantioselectivities with low catalyst loading. Such research contributes to the field of catalytic synthesis by providing efficient methods for producing chiral amines, which are valuable in various chemical synthesis processes and pharmaceutical applications (Boezio et al., 2003).

Safety and Hazards

MePhos is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid release to the environment and to wear suitable gloves and eye/face protection when handling this compound .

properties

IUPAC Name

dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVWUKXZFDHGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370587
Record name 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251320-86-2
Record name 2-(Dicyclohexylphosphino)-2′-methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251320-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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